4,6-Dibromodibenzofuran
Description
Significance of Polycyclic Heteroaromatic Systems in Chemical Synthesis and Materials Science
Polycyclic heteroaromatic systems (PHAs), which are organic compounds composed of fused aromatic rings containing at least one heteroatom, are of paramount importance in both chemical synthesis and materials science. acs.orgbeilstein-journals.org These structures form the backbone of numerous natural products, pharmaceuticals, and functional organic materials. beilstein-journals.org The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the polycyclic aromatic framework allows for the fine-tuning of the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of electronic properties is crucial for tailoring the compound's absorption, emission, and charge-transport characteristics. acs.org
In the realm of materials science, PHAs are extensively investigated for their applications in organic electronics. acs.orgresearchgate.net They serve as the active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.org The ability to create large, two-dimensionally extended π-conjugated systems within PHAs can lead to a significant reduction in the HOMO-LUMO gap, making them suitable for various optoelectronic applications. acs.org
Contextualization of Halogenated Dibenzofurans within Contemporary Chemical Literature
Within the broad class of PHAs, dibenzofurans represent a significant scaffold, characterized by two benzene (B151609) rings fused to a central furan (B31954) ring. The introduction of halogen atoms, such as bromine or chlorine, onto the dibenzofuran (B1670420) core gives rise to halogenated dibenzofurans. These compounds have garnered considerable attention in the scientific community due to their unique chemical and physical properties. ontosight.ai
Halogenation of the dibenzofuran structure can influence its reactivity, stability, and intermolecular interactions. ontosight.ai The presence of halogens can lead to altered electronic properties and can also serve as a handle for further chemical modifications through various cross-coupling reactions. While some halogenated dibenzofurans have been studied in the context of environmental science due to their persistence and potential for bioaccumulation, their utility in synthetic organic chemistry and materials science is a growing area of research. ontosight.ainih.govnih.gov
Research Landscape of 4,6-Dibromodibenzofuran within Advanced Organic Chemistry
This compound is a specific isomer within the family of halogenated dibenzofurans that has emerged as a valuable building block in advanced organic chemistry. lookchem.com Its strategic placement of two bromine atoms at the 4 and 6 positions makes it a versatile precursor for the synthesis of more complex molecules. oup.com Researchers have utilized this compound in the development of novel materials for organic electronics, including OLEDs. uyanchem.comchemscene.com The compound's reactivity in metal-catalyzed cross-coupling reactions allows for the construction of larger, fully conjugated macrocycles and polymers with tailored photophysical and electrochemical properties. oup.comresearchgate.net The ongoing exploration of this compound highlights its potential to contribute to the advancement of functional organic materials.
Synthesis and Characterization of this compound
Synthetic Methodologies and Purification Techniques
The synthesis of this compound is often achieved through the direct bromination of dibenzofuran. uyanchem.com This electrophilic aromatic substitution reaction typically employs bromine as the brominating agent. Another documented method involves the high-temperature oxidation of 2-bromophenol (B46759), which can lead to the formation of this compound among other products. nih.gov In some instances, the pyrolysis of 2-bromophenol under specific conditions has been investigated, though this may not be the most efficient route for targeted synthesis. acs.org
Purification of the crude product is typically carried out using standard laboratory techniques such as recrystallization or column chromatography to obtain the compound in high purity, often exceeding 98%. tcichemicals.com
Spectroscopic and Crystallographic Data
The structural elucidation and characterization of this compound are accomplished through various spectroscopic and crystallographic techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 7.88 (dd, J = 7.9, 1.6 Hz, 2H), 7.28 (ddd, J = 8.2, 7.3, 1.5 Hz, 2H), 6.89 (td, J = 7.6, 1.4 Hz, 2H), 6.78 (dd, J = 8.2, 1.4 Hz, 2H) rsc.org |
| ¹³C NMR (75 MHz, CDCl₃) | δ 156.0, 140.1, 129.6, 125.5, 118.7, 88.4 rsc.org |
| Molecular Formula | C₁₂H₆Br₂O nih.gov |
| Molecular Weight | 325.98 g/mol nih.gov |
Table 2: Physical and Crystallographic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 201138-91-2 nih.gov |
| Appearance | White to Almost white powder to crystal tcichemicals.com |
| Melting Point | 147.0 to 151.0 °C uyanchem.com |
| Boiling Point (Predicted) | 396.0 ± 22.0 °C uyanchem.com |
Reactivity and Synthetic Utility
Chemical Reactivity Profile
The reactivity of this compound is largely dictated by the presence of the two bromine atoms and the dibenzofuran core. The bromine atoms are susceptible to substitution and can be replaced by other functional groups through various chemical transformations. The dibenzofuran nucleus itself is thermally robust. wikipedia.org
Role in Carbon-Carbon and Carbon-Nitrogen Bond Formation
A key application of this compound is its use as a substrate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For instance, it undergoes nickel(0)-mediated reductive coupling reactions to synthesize larger cyclic structures. oup.comoup.com This reactivity is crucial for building complex, π-extended systems.
Precursor for Functionalized Dibenzofuran Derivatives
This compound serves as a versatile precursor for a wide range of functionalized dibenzofuran derivatives. The bromine atoms can be converted to other functional groups, enabling the synthesis of molecules with tailored properties for specific applications. For example, it can be used to prepare compounds that can lower the driving voltage and enhance the luminous efficiency and lifespan of electronic devices. uyanchem.com
Applications in Materials Science and Organic Electronics
Building Block for Organic Semiconductors
The dibenzofuran scaffold is a desirable component in the design of organic semiconductors. This compound acts as a key building block for creating larger, conjugated molecules with potential applications in this field. lookchem.com By employing cross-coupling reactions, the dibenzofuran unit can be incorporated into polymers and macrocycles, influencing their electronic properties and solid-state packing, which are critical for charge transport.
Emitter in Organic Light-Emitting Diodes (OLEDs)
This compound and its derivatives are recognized as important materials for OLEDs. uyanchem.com The strategic functionalization of the this compound core allows for the development of novel host and emitter materials. These materials can contribute to improved device efficiency, color purity, and operational lifetime. uyanchem.com
Photophysical and Electrochemical Properties of Derivatives
The derivatives of this compound often exhibit interesting photophysical and electrochemical properties. For example, the incorporation of this unit into larger conjugated systems can lead to materials with strong fluorescence. ntu.edu.sg The electrochemical behavior, such as oxidation and reduction potentials, can also be tuned through chemical modification, which is essential for their application in electronic devices.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLDNSNUICSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335683 | |
| Record name | 4,6-dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201138-91-2 | |
| Record name | 4,6-dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Dibromodibenzofuran and Its Derivatization
Direct Halogenation Approaches for Dibenzofuran (B1670420) Skeletons
The introduction of bromine atoms onto the dibenzofuran scaffold is a primary method for obtaining brominated derivatives. Direct halogenation, particularly electrophilic bromination, represents the most straightforward approach to functionalizing the dibenzofuran core.
Electrophilic Bromination Protocols for Dibenzofuran Functionalization
Electrophilic aromatic substitution is a fundamental method for the halogenation of dibenzofuran. The reaction of dibenzofuran with electrophilic bromine sources can lead to the formation of various brominated isomers. Standard protocols often employ molecular bromine in conjunction with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile that attacks the electron-rich aromatic system. nih.gov
The regioselectivity of the bromination is dictated by the electronic properties of the dibenzofuran nucleus. The positions most susceptible to electrophilic attack are C2, C8, C4, and C6. Consequently, direct bromination of dibenzofuran can result in a mixture of mono-, di-, and polybrominated products. Achieving high selectivity for 4,6-dibromodibenzofuran through direct bromination is challenging and often requires careful control of reaction conditions, including stoichiometry, temperature, and solvent.
To circumvent the issue of poor regioselectivity, multi-step procedures involving directing groups can be employed. For the related compound, dibenzothiophene, a high-yield synthesis of the pure 4,6-dibromo isomer was achieved by first performing a dilithiation followed by quenching with chlorotrimethylsilane. The resulting 4,6-bis(trimethylsilyl)dibenzothiophene was then treated with bromine to afford the desired 4,6-dibromodibenzothiophene quantitatively. This type of strategy, which avoids the direct electrophilic bromination of the unsubstituted ring, offers a pathway to isomerically pure products that are difficult to isolate from direct halogenation mixtures.
| Method | Reagents & Conditions | Outcome | Selectivity |
| Direct Electrophilic Bromination | Dibenzofuran, Br₂, Lewis Acid (e.g., FeBr₃) | Bromonium ion intermediate attacks the aromatic ring. | Can produce a mixture of isomers (e.g., 2-bromo, 2,8-dibromo, 4,6-dibromo). nih.govnih.gov |
| Silyl-Intermediate Route | 1. Dibenzothiophene, n-BuLi, TMEDA2. ClSi(CH₃)₃3. Br₂ in CCl₄ | Sequential dilithiation, silylation, and then ipso-substitution with bromine. | High selectivity for the 4,6-dibromo isomer (demonstrated for dibenzothiophene). |
Metal-Catalyzed Coupling Strategies in this compound Synthesis and Functionalization
The bromine atoms of this compound serve as versatile handles for further molecular elaboration through metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives.
Palladium-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations Utilizing Brominated Dibenzofurans
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. wikipedia.org this compound, with its two reactive C-Br bonds, is an excellent substrate for these transformations, enabling the synthesis of disubstituted dibenzofurans. Key examples of these reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. wikipedia.orgwikipedia.orgvulcanchem.com
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. wikipedia.org By treating this compound with two equivalents of an arylboronic acid in the presence of a palladium catalyst and a base, 4,6-diaryl-dibenzofurans can be synthesized. nrochemistry.com
Buchwald-Hartwig Amination : This method forms a C-N bond by coupling the aryl halide with an amine. wikipedia.orgnih.gov It allows for the introduction of primary or secondary amines at the 4- and 6-positions of the dibenzofuran core, yielding valuable diamine derivatives. nrochemistry.com The choice of phosphine (B1218219) ligand is critical for achieving high yields and tolerating a wide range of functional groups. youtube.comorganic-chemistry.org
Sonogashira Coupling : This reaction involves the coupling of the aryl halide with a terminal alkyne to create a C-C triple bond. vulcanchem.comresearchgate.net This provides a direct route to 4,6-dialkynyl-dibenzofurans, which are useful precursors for conjugated materials and complex molecular architectures. mdpi.com
The two bromine atoms can be addressed sequentially if their reactivity is differentiated, or simultaneously, depending on the reaction conditions and stoichiometry of the coupling partner.
| Coupling Reaction | General Scheme (with this compound) | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | ![]() | R-B(OH)₂ (Arylboronic acid) | C-C |
| Buchwald-Hartwig | ![]() | R₂NH (Amine) | C-N |
| Sonogashira | ![]() | R-C≡CH (Terminal alkyne) | C-C (sp) |
Nickel(0)-Catalyzed Reductive Coupling in the Generation of Dibenzofuran-Derived Macrocycles
Nickel(0)-catalyzed reductive couplings have emerged as a powerful strategy for the formation of C-C bonds, particularly in the context of macrocyclization. nih.govresearchgate.net These reactions can join two unsaturated functional groups, such as an epoxide and an alkyne, to form a larger ring structure. mdpi.com This methodology offers a novel approach to constructing macrocycles where the dibenzofuran unit acts as a rigid, planar scaffold.
In a hypothetical application, this compound could be functionalized via Sonogashira coupling to introduce two terminal alkyne-containing side chains. A second precursor molecule containing two epoxide functionalities could then be coupled with the dibenzofuran derivative in an intramolecular, double Ni(0)-catalyzed reductive coupling. This would generate a complex macrocyclic architecture incorporating the dibenzofuran core. The success of such transformations is highly dependent on reaction conditions that favor intramolecular cyclization over intermolecular polymerization. mdpi.com Nickel-catalyzed reductive couplings have been successfully applied to the total synthesis of complex natural product macrocycles, demonstrating the potential of this strategy. mdpi.com
Intramolecular Cyclization Pathways to Construct the Dibenzofuran Core
In addition to the direct functionalization of dibenzofuran, synthetic strategies can be designed to build the tricyclic dibenzofuran core from simpler acyclic or bicyclic precursors. Intramolecular cyclization reactions are particularly effective for this purpose.
Cyclization of Diaryl Ether Derivatives for Dibenzofuran Synthesis
The intramolecular cyclization of diaryl ether derivatives is a cornerstone of dibenzofuran synthesis. researchgate.net These methods typically involve the formation of a C-C bond between the two aryl rings of the ether. Palladium catalysis is frequently employed to facilitate this transformation under relatively mild conditions.
Several variations of this approach have been developed:
From o-Iododiaryl Ethers : An efficient method involves the intramolecular cyclization of o-iododiaryl ethers catalyzed by reusable Pd/C under ligand-free conditions. wikipedia.orgnih.gov The necessary o-iododiaryl ether precursors can be synthesized in one pot from a phenol (B47542) through sequential iodination and O-arylation. wikipedia.org
From o-Diazonium Salts : Palladium catalysis can also mediate the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to furnish the dibenzofuran ring system. wikipedia.orgnih.gov
Direct C-H Arylation : Modern methods focus on the direct, palladium-catalyzed intramolecular C-H functionalization of diaryl ethers. This approach avoids the need to pre-functionalize one of the aryl rings with a halide or triflate, offering greater atom economy. The use of specific quinoline (B57606) ligands has been shown to improve the efficiency and substrate scope of this transformation.
These cyclization strategies provide versatile entry points to the dibenzofuran core, which can then be subjected to bromination to yield this compound.
| Cyclization Strategy | Starting Material | Catalyst System | Key Features |
| From o-Iododiaryl Ethers | o-Iododiaryl ether | Pd/C, ligand-free | Utilizes a reusable catalyst and readily available precursors. wikipedia.orgwikipedia.orgnih.gov |
| From o-Diazonium Salts | Diaryl ether ortho-diazonium salt | Pd(OAc)₂ | Proceeds in refluxing ethanol (B145695) without the need for a base. wikipedia.orgnih.gov |
| Intramolecular Direct Arylation | Diaryl ether | Pd(OAc)₂ with quinoline ligand | C-H activation strategy offers high atom economy. |
Oxygen-Iodine Exchange Methodologies for Dibenzofuran Formation from Cyclic Diaryliodonium Salts
A notable and efficient method for constructing the dibenzofuran framework involves a copper-catalyzed cyclization of cyclic diaryliodonium salts. researchgate.net This approach uniquely utilizes water as the oxygen source for the formation of the furan (B31954) ring through a proposed oxygen-iodine exchange mechanism. researchgate.net The reaction is typically carried out in water using a copper(I) iodide (CuI) catalyst and a suitable ligand, proving to be a straightforward route to a variety of dibenzofuran derivatives in yields that can be good to excellent, reaching up to 96%. researchgate.net
The proposed mechanism begins with the oxidative addition of the cyclic diaryliodonium salt to a Cu(I) species. researchgate.net This is followed by a ligand exchange with water, which introduces the oxygen atom that will ultimately become part of the dibenzofuran ring. Subsequent reductive elimination and intramolecular cyclization steps lead to the final product. researchgate.net Isotope labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the resulting dibenzofuran product originates from water, substantiating the oxygen-iodine exchange pathway. researchgate.net
Table 1: Examples of Dibenzofuran Synthesis via Cu-Catalyzed Cyclization of Cyclic Diaryliodonium Salts
| Substrate (Cyclic Diaryliodonium Salt) | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| Diphenyliodonium-2,2'-diyl triflate | 5 mol % CuI / 10 mol % L4 | H₂O, 100 °C | 81 | researchgate.net |
| 4,4'-Dimethyldiphenyliodonium-2,2'-diyl triflate | 5 mol % CuI / 10 mol % L4 | H₂O, 100 °C | 96 | researchgate.net |
| 4,4'-Di-tert-butyldiphenyliodonium-2,2'-diyl triflate | 5 mol % CuI / 10 mol % L4 | H₂O, 100 °C | 91 | researchgate.net |
Data sourced from research on Cu-catalyzed cyclization reactions. researchgate.net
Visible-Light-Promoted Intramolecular C-O Bond Formation in Dibenzofuran Synthesis
In the pursuit of more environmentally friendly synthetic methods, visible-light-promoted synthesis of dibenzofurans has emerged as an effective strategy. msu.edurug.nlrug.nl This approach facilitates intramolecular C-O bond formation through the in-situ generation of a diazonium salt from a suitable precursor. msu.edurug.nl The transformation is promoted by an organic photosensitizer, such as erythrosine B, under visible-light irradiation, avoiding the need for metal catalysts. msu.eduacs.org
This method is considered eco-friendly due to its reliance on visible light as an energy source and its operation under mild reaction conditions. rug.nllibretexts.org The process involves a diazotizing agent and a photosensitizer to drive the cyclization, offering a clean and efficient pathway to various dibenzofuran derivatives. msu.edurug.nl The versatility of photoredox catalysis is further highlighted by its application in synthesizing thio-substituted dibenzofurans and other complex heterocyclic systems, demonstrating its broad utility in modern organic synthesis. libretexts.orgiitk.ac.in
Table 2: Conditions for Visible-Light-Promoted Dibenzofuran Synthesis
| Precursor | Photosensitizer | Light Source | Conditions | Key Feature | Reference |
| 2-Amino-2'-hydroxybiphenyl | Erythrosine B | White LED | MeCN, Room Temp, Air | Metal-free C-O bond formation | msu.edurug.nlacs.org |
| 2-Vinyloxy arylalkynes | Na₂-Eosin Y | White LEDs (30 W) | MeCN, 90 °C, N₂ | Cascade reaction for thio-substituted dibenzofurans | iitk.ac.in |
Data compiled from studies on photoredox catalysis in dibenzofuran synthesis. msu.edurug.nlacs.orgiitk.ac.in
Advanced Synthetic Routes and Precursor Utilization for Dibenzofuran Systems
Benzannulation Reactions of 2-Nitrobenzofurans Leading to Dibenzofuran Derivatives
A powerful, metal-free method for constructing highly functionalized dibenzofurans is the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles. acs.orguleth.ca This [4+2] annulation reaction proceeds under basic conditions, typically using potassium carbonate in a solvent like dichloromethane (B109758) at moderate temperatures. acs.org This methodology provides a direct route from readily available benzofurans to complex dibenzofuran structures in moderate to excellent yields. acs.orguleth.ca
The reaction's synthetic utility is demonstrated by its successful application on a gram-scale and the potential for further elaboration of the resulting products. acs.org The proposed mechanism involves a cascade of reactions initiated by the base, leading to the formation of an intermediate that undergoes cyclization and subsequent elimination of nitrous acid (HNO₂) to yield the aromatic dibenzofuran core. uleth.ca
Table 3: Scope of Benzannulation of 2-Nitrobenzofurans
| 2-Nitrobenzofuran Derivative | Alkylidene Malononitrile | Conditions | Yield (%) | Reference |
| 2-Nitrobenzofuran | Benzylidene malononitrile | K₂CO₃, CH₂Cl₂, 50 °C | 85 | acs.org |
| 5-Bromo-2-nitrobenzofuran | Benzylidene malononitrile | K₂CO₃, CH₂Cl₂, 50 °C | 90 | acs.org |
| 2-Nitrobenzofuran | (4-Chlorobenzylidene)malononitrile | K₂CO₃, CH₂Cl₂, 50 °C | 88 | acs.org |
Data sourced from studies on the benzannulation of 2-nitrobenzofurans. acs.org
Strategic Functionalization of Brominated Positions in this compound for Further Chemical Transformations
The bromine atoms on the this compound scaffold are not merely structural components but are versatile synthetic handles for introducing further molecular complexity. acs.org Aryl bromides are key precursors for a wide array of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds at the 4- and 6-positions are particularly amenable to palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling the aryl bromide with an organoborane (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgiitk.ac.in This method is ideal for synthesizing biaryl structures, which are prevalent in materials science and medicinal chemistry. iitk.ac.in The synthesis of 4-(Bpin)-dibenzofuran has been documented, showcasing the conversion of a C-Br bond to a C-B bond, a key step for subsequent Suzuki couplings. msu.edu
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing aryl or alkyl amine functionalities at the brominated positions. This is a crucial transformation for the synthesis of compounds relevant to pharmaceuticals and organic electronic materials. vulcanchem.com
Sonogashira Coupling: This provides a route to C-C (sp²-sp) bond formation by coupling the aryl bromide with a terminal alkyne. rug.nl This is useful for creating rigid, linear extensions to the dibenzofuran core. rug.nl
Lithiation and Subsequent Electrophilic Quench: Another powerful strategy is the use of lithium-halogen exchange. Treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) at low temperatures, can selectively replace a bromine atom with lithium. uleth.casemanticscholar.org This in-situ generated organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups. semanticscholar.orgresearchgate.net
Table 4: Key Functionalization Strategies for Brominated Dibenzofurans
| Reaction Type | Reagents | Bond Formed | Product Type | Reference |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-C (sp²-sp²) | Biaryls | libretexts.orgiitk.ac.inmdpi.com |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N | Aryl Amines | vulcanchem.com |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-C (sp²-sp) | Aryl Alkynes | rug.nl |
| Miyaura Borylation | B₂pin₂, Pd catalyst, Base | C-B | Aryl Boronate Esters | msu.edu |
| Lithium-Halogen Exchange | n-BuLi, then Electrophile (E⁺) | C-E (e.g., C-C, C-H) | Varied Functionalized Arenes | uleth.casemanticscholar.org |
This table summarizes common, powerful reactions applicable to aryl bromides like this compound.
Mechanistic Investigations and Reaction Pathways Involving 4,6 Dibromodibenzofuran
Formation Mechanisms of 4,6-Dibromodibenzofuran in High-Temperature Processes
High-temperature conditions, such as those found in waste incineration and accidental fires involving materials treated with brominated flame retardants (BFRs), provide the necessary energy for the formation of this compound. nih.govcdu.edu.au The thermal degradation of BFRs can lead to a variety of brominated products, including PBDFs. cdu.edu.auresearchgate.net
The pyrolysis of brominated phenols is a key pathway to the formation of this compound. researchgate.net For instance, the pyrolysis of 2-bromophenol (B46759) can lead to the formation of various brominated compounds, including this compound. researchgate.net The process involves the thermal degradation of the precursor compound, leading to the formation of reactive intermediates that can subsequently combine to form the dibenzofuran (B1670420) structure. researchgate.net
One study on the pyrolysis of monobromophenols identified this compound as a product from the pyrolysis of 2-bromophenol at 400°C. researchgate.net The proposed mechanism involves the formation of a phenoxy radical, which can then undergo further reactions. researchgate.net However, in some high-temperature pyrolysis experiments of 2-bromophenol (300 to 1000 °C), this compound was not detected, suggesting that reaction conditions such as temperature and residence time play a critical role in the product distribution. nih.govacs.org
The table below summarizes the products identified from the pyrolysis of 2-bromophenol at 400°C for 10 minutes. researchgate.net
Table 1: Pyro-products from the Pyrolysis of 2-Bromophenol
| Peak No. | Compound |
|---|---|
| 1 | 2-bromophenol |
| 2 | 4-bromophenol |
| 3 | dibenzofuran |
| 4 | dibenzodioxin |
| 5 | 4-bromodibenzofuran |
| 6 | 1-bromodibenzodioxin |
In the presence of oxygen, the thermal degradation of brominated precursors can lead to the formation of this compound through oxidative pathways. acs.org A study on the oxidative thermal degradation of a mixture of 2-bromophenol and 2-chlorophenol (B165306) observed the formation of this compound. acs.org The yields of this compound were higher under oxidative conditions compared to pyrolytic conditions, although still lower than in the individual oxidation of 2-bromophenol. acs.org This suggests that the presence of oxygen facilitates certain reaction pathways leading to the formation of the dibenzofuran structure.
The combustion of tetrabromobisphenol A (TBBPA), a common BFR, has also been shown to produce polybrominated dibenzofurans. ua.es The specific congeners formed, which can include this compound, depend on the combustion conditions, such as temperature and the presence of oxygen. pops.int
The formation of brominated dibenzofurans, including this compound, is often explained by radical-radical recombination mechanisms. nih.govacs.org In the pyrolysis of brominated phenols, the initial step is often the formation of a bromophenoxy radical. nih.govacs.orgpops.int These radicals can then dimerize through C-C coupling to form precursors to polybrominated dibenzofurans (PBDFs). pops.int
While direct experimental evidence for the specific recombination leading to this compound is part of a complex mixture of reactions, the general mechanism is supported by studies on similar chlorinated compounds. For example, the formation of 4,6-dichlorodibenzofuran (B14162020) from 2-chlorophenol pyrolysis is attributed to radical-radical recombination pathways. acs.org However, the specific reaction conditions, such as high temperatures and short reaction times, can favor the formation of other products over dibenzofurans. nih.govacs.orgacs.org
Catalytic Influences on the Formation and Reactivity of Brominated Dibenzofurans
Catalysts can play a significant role in both the formation and subsequent reactions of brominated dibenzofurans in various environmental and industrial settings.
In environmental contexts, such as the thermal processing of electronic waste, metal surfaces can catalyze the bromination of aromatic compounds, which are precursors to PBDD/Fs. researchgate.netnih.govelsevierpure.comcsu.edu.au Iron surfaces, for example, can facilitate the conversion of hydrogen bromide (HBr) into molecular bromine (Br2), a key brominating agent. researchgate.netnih.govelsevierpure.comcsu.edu.au The presence of oxygen on the iron surface significantly lowers the activation energy for this process. nih.gov
Furthermore, metal oxybromides can directly transfer bromine to aromatic rings. researchgate.netnih.govelsevierpure.comcsu.edu.au Density functional theory calculations have shown that the bromination of a benzene (B151609) ring over an iron-oxybromide surface is a feasible reaction pathway. nih.gov These catalytic bromination reactions can lead to the formation of brominated phenols and other precursors that subsequently form brominated dibenzofurans like this compound. researchgate.net
The table below shows the calculated activation energies for HBr uptake and benzene bromination on iron surfaces. nih.gov
Table 2: Activation Energies for Bromination Reactions on Iron Surfaces
| Reaction | Surface | Activation Energy (kJ/mol) |
|---|---|---|
| HBr uptake | Plain Fe(100) | 129–182 |
| HBr uptake (leading to Br2) | Oxygen pre-covered Fe(100) | 45–78 |
The synthesis of dibenzofurans often employs metal catalysts to facilitate the crucial ring-closure step. Palladium and copper catalysts are commonly used for this purpose. nih.govresearchgate.netorganic-chemistry.org
Palladium-catalyzed reactions, such as the intramolecular cyclization of ortho-diazonium salts of diaryl ethers or the cross-coupling of ortho-iodophenols with silylaryl triflates followed by cyclization, provide efficient routes to the dibenzofuran core. organic-chemistry.org Similarly, palladium catalysis can be used for the oxidative cyclization of 2-arylphenols to form dibenzofurans, where C-H bond activation is often the rate-limiting step. nih.gov
Copper-catalyzed reactions are also effective. The Ullmann coupling reaction, which involves the coupling of halogenated aromatic precursors in the presence of a copper catalyst, is a classic method for constructing the dibenzofuran skeleton. More recently, copper-catalyzed deborylative ring contraction of dibenzoxaborins has been developed as a mild and efficient method for synthesizing various dibenzofurans. researchgate.net These synthetic methodologies, while not directly studying the formation of this compound in environmental contexts, provide fundamental insights into the types of catalytic processes that can lead to the formation of the dibenzofuran ring system.
Reactivity and Transformation Pathways of this compound
The strategic placement of two bromine atoms on the dibenzofuran core in this compound presents a unique chemical entity. The electron-withdrawing inductive effect of the bromine atoms deactivates the aromatic rings towards electrophilic attack, while their ability to donate a lone pair of electrons via resonance can influence the regioselectivity of such reactions. Furthermore, the carbon-bromine bonds serve as valuable synthetic handles for a variety of cross-coupling reactions, opening avenues for the creation of extended conjugated systems and intricate three-dimensional structures.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of dibenzofuran, the positions adjacent to the oxygen atom (2, 3, 7, and 8) are generally more electron-rich and thus more susceptible to electrophilic attack compared to the other available positions. evitachem.com However, the presence of the two bromine atoms at positions 4 and 6 in this compound significantly alters this reactivity pattern.
Considering the combined electronic and steric factors, electrophilic attack is most likely to occur at the 2, 3, 7, or 8 positions. The precise regioselectivity will be influenced by the specific electrophile and reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of isomers could be expected, with substitution favoring the less sterically hindered positions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Electronic Effect of Oxygen | Electronic Effect of Bromine | Steric Hindrance | Predicted Reactivity |
| 1, 9 | - | Ortho to Br | High | Low |
| 2, 8 | Activated | - | Moderate | High |
| 3, 7 | Activated | - | Low | High |
It is important to note that while these predictions are based on established principles, the actual experimental outcomes may vary and require empirical validation.
Friedel-Crafts reactions, which include alkylation and acylation, are powerful tools for forming carbon-carbon bonds on aromatic rings. rsc.org However, these reactions are typically sensitive to deactivating groups on the aromatic substrate. The electron-withdrawing nature of the two bromine atoms in this compound makes Friedel-Crafts reactions challenging. ksu.edu.sa
Standard Lewis acid catalysts like aluminum chloride (AlCl₃) may form complexes with the oxygen atom of the dibenzofuran, further deactivating the ring system. imist.ma Overcoming this deactivation would likely necessitate the use of highly reactive acylating or alkylating agents and potentially more potent catalytic systems. The regioselectivity of a successful Friedel-Crafts reaction on this compound would be expected to follow a similar pattern to other electrophilic substitutions, favoring the 2, 3, 7, and 8 positions. imist.ma
Beyond classical Friedel-Crafts reactions, other functionalization strategies can be envisioned. For example, metal-catalyzed C-H activation could provide a more direct route to introduce new substituents, potentially with different regioselectivity compared to traditional electrophilic substitution.
The carbon-bromine bonds in this compound are key functional groups that enable the construction of larger, more complex molecular architectures through various coupling reactions. One notable example is the synthesis of a flake-shaped cyclic trimer, evitachem.comcyclo-4,6-dibenzofuranylene, via a Ni(0)-mediated reductive coupling of this compound. oup.comresearchgate.net This intramolecular cyclization demonstrates the utility of this dibromo compound as a building block for creating strained, non-planar π-conjugated systems. researchgate.net
The mechanism of such nickel-catalyzed reductive couplings often involves the oxidative addition of the aryl halide to a low-valent nickel species, followed by a series of steps that can include transmetalation (if another organometallic reagent is present) or reductive elimination to form the new carbon-carbon bond. oaes.ccoaepublish.com In the case of the evitachem.comcyclo-4,6-dibenzofuranylene synthesis, the intramolecular nature of the reaction leads to the formation of the macrocyclic structure.
Furthermore, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for constructing C-C and C-heteroatom bonds. researchgate.netnobelprize.org These reactions offer a versatile and predictable means of elaborating the dibenzofuran core.
Table 2: Potential Cross-Coupling Reactions for the Synthesis of Advanced Architectures from this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | Pd(0) complex with a phosphine (B1218219) ligand | Biaryl or substituted dibenzofuran systems |
| Negishi Coupling | Organozinc Reagents | Pd(0) or Ni(0) complex | Alkylated, arylated, or vinylated dibenzofurans |
| Sonogashira Coupling | Terminal Alkynes | Pd(0) complex with a copper(I) co-catalyst | Alkynyl-substituted dibenzofurans, precursors to conjugated polymers |
| Buchwald-Hartwig Amination | Amines | Pd(0) or Pd(II) complex with a specialized phosphine ligand | Aminated dibenzofuran derivatives |
| Heck Coupling | Alkenes | Pd(0) complex with a phosphine ligand or as Pd(OAc)₂ | Alkenyl-substituted dibenzofurans |
Through the sequential or simultaneous application of these coupling strategies, a wide array of advanced architectures can be accessed from this compound. These include conjugated polymers for organic electronics, shape-persistent macrocycles for host-guest chemistry, and dendrimers for materials science applications. nih.govnih.gov The ability to precisely control the functionalization at the 4 and 6 positions makes this compound a valuable and versatile building block in the construction of novel and functional organic materials.
Advanced Research Applications of 4,6 Dibromodibenzofuran Derivatives
Integration into Organic Electronic and Optoelectronic Materials
The dibenzofuran (B1670420) core is noted for its high triplet energy and thermal stability, making its derivatives, such as 4,6-dibromodibenzofuran, ideal candidates for use in organic optoelectronic devices. lookchem.com These properties are foundational to their application in developing novel materials for organic electronics. lookchem.comchemscene.com
This compound serves as a crucial precursor in the synthesis of organic semiconducting materials. kyushu-u.ac.jp Organic semiconductors are pivotal for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). kyushu-u.ac.jpeuropean-mrs.com The general strategy involves using the dibrominated compound in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build larger, conjugated systems. For instance, dibenzofuran derivatives can be functionalized with hole-transporting moieties like triphenylamine (B166846) to create materials with excellent thermal stability and suitable electronic properties for use in OLEDs. lookchem.com
The development of these materials often follows a "precursor method," where stable and soluble molecules like this compound are used to construct more complex and often less stable or soluble final acene-like structures. kyushu-u.ac.jp This approach allows for the controlled synthesis and processing of high-performance organic semiconductors. kyushu-u.ac.jpresearchgate.net The resulting materials can be incorporated into organic electronic devices, potentially improving their efficiency, lowering their driving voltage, and extending their operational lifetime. google.com
Dibenzofuran derivatives are explored for their potential in creating organic materials that exhibit persistent room-temperature phosphorescence (RTP). smolecule.com RTP is a phenomenon where a material continues to glow after the cessation of photo-excitation. Achieving this in purely organic, metal-free materials is a significant goal for applications in sensing, bio-imaging, and data encryption.
The development of such materials often involves embedding a phosphorescent chromophore into a rigid matrix to suppress non-radiative decay pathways. nih.gov The inherent rigidity of the dibenzofuran unit helps in this regard. Rational design principles for efficient RTP include promoting intersystem crossing (ISC) from the singlet excited state to the triplet state and ensuring a planar molecular conformation. rsc.org While specific research focusing solely on this compound for RTP is emerging, the properties of the parent dibenzofuran structure make it a promising platform for designing new phosphors.
The structure of this compound is well-suited for engineering complex molecular scaffolds where electronic communication between different molecular units is essential. The dibenzofuran core provides a rigid, planar framework, and the bromine atoms at the 4- and 6-positions serve as reactive handles for precisely controlling the geometry of the resulting superstructure.
This controlled geometry is critical in the design of macrocycles and polymers where properties depend on the spatial arrangement and orbital overlap of the constituent units. mdpi.com By linking multiple 4,6-dibenzofuran units, it is possible to create flake-shaped or other three-dimensionally complex molecules. researchgate.netjst.go.jp In these structures, the close proximity and defined orientation of the dibenzofuran moieties can facilitate efficient electronic coupling, a key factor for charge transport in organic semiconductors and for defining the photophysical properties of conjugated systems.
Role in the Synthesis of Complex Macrocyclic and Polycyclic Aromatic Systems
The reactivity of the C-Br bonds in this compound makes it an excellent monomer for the synthesis of large, shape-persistent macrocycles and other polycyclic aromatic systems through various coupling reactions.
A notable achievement in this area is the synthesis of a flake-shaped cyclic trimer of dibenzofuran, named oup.comcyclo-4,6-dibenzofuranylene. oup.comoup.com This macrocycle was synthesized via a Nickel(0)-mediated intramolecular reductive coupling of this compound. researchgate.netoup.com The reaction involves the use of a nickel catalyst, typically bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)2], in the presence of a ligand such as 2,2'-bipyridyl. oup.com
The resulting trimer possesses a unique, non-planar, flake-shaped structure. jst.go.jpoup.com Density Functional Theory (DFT) calculations have indicated that a C₂ symmetric conformer is the most stable form. oup.comoup.com This synthesis demonstrates how a relatively simple precursor can be used to build complex, three-dimensional heterocyclic π-electron systems. researchgate.net While the Ni(0)-mediated coupling of this compound specifically yielded the trimer, cyclic tetramers and hexamers of dibenzofuran linked at the 4,6-positions have also been synthesized using different methods, such as Fe(acac)₃-mediated oxidative coupling. oup.com
Table 1: Synthesis of oup.comCyclo-4,6-dibenzofuranylene
| Parameter | Details | Source |
|---|---|---|
| Precursor | This compound | oup.comoup.com |
| Reaction Type | Ni(0)-mediated reductive coupling | oup.com |
| Key Reagents | [Ni(COD)₂], 2,2'-bipyridyl, COD | oup.com |
| Product | oup.comCyclo-4,6-dibenzofuranylene | oup.com |
| Product Shape | Flake-shaped | researchgate.net |
| Most Stable Conformer | C₂ symmetric structure | oup.comoup.com |
Application as a Chemical Synthon in Complex Molecular Architecture
A chemical synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. mdpi.com this compound is an exemplary synthon for the construction of complex molecular architectures. Its utility stems from the combination of a stable, electron-rich dibenzofuran core and two reactive C-Br bonds.
The bromine atoms can be readily substituted or used in a variety of powerful cross-coupling reactions, allowing chemists to "stitch" these units together or attach other functional groups with high precision. This has been demonstrated in its use to create:
Linear or branched oligomers and polymers for organic electronics through reactions like Suzuki or Stille coupling. lookchem.com
Complex macrocycles with unique shapes and host-guest properties through intramolecular coupling reactions. oup.comoup.com
Functionalized dibenzofuran derivatives where the bromine atoms are replaced with groups that tune the electronic or physical properties of the molecule. lookchem.com
The predictability and reliability of reactions involving the C-Br bonds at the 4- and 6-positions make this compound a valuable and versatile tool for crystal engineering and the bottom-up synthesis of novel supramolecular and materials systems. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula | Other Names / Synonyms |
|---|---|---|
| This compound | C₁₂H₆Br₂O | 4,6-Dibromodibenzo[b,d]furan |
| oup.comCyclo-4,6-dibenzofuranylene | C₃₆H₁₈O₃ | Cyclic trimer of dibenzofuran |
| Dibenzofuran | C₁₂H₈O | Dibenzo[b,d]furan |
| Triphenylamine | C₁₈H₁₅N | TPA |
| bis(1,5-cyclooctadiene)nickel(0) | C₁₆H₂₄Ni | Ni(COD)₂ |
Building Blocks for Functionalized Cobalt Corroles in Catalysis
The strategic functionalization of macrocyclic compounds is a cornerstone of developing advanced catalysts. In this context, this compound has emerged as a crucial starting material for the synthesis of sophisticated cobalt corroles, which are demonstrating significant potential in catalytic applications, particularly in water splitting reactions. The dibromo functionality of this dibenzofuran derivative offers versatile handles for introducing various functional groups onto the corrole (B1231805) periphery, thereby tuning the electronic properties and catalytic activity of the central cobalt atom.
One notable application involves the synthesis of cobalt corroles bearing phosphonic acid pendants. These functionalized macrocycles have been investigated as catalysts for both oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in neutral aqueous solutions. The synthetic pathway commences with this compound, which undergoes a series of transformations to be incorporated into the corrole framework. snnu.edu.cn
The synthetic route begins with the selective monometalation of this compound, followed by formylation to yield 4-formyl-6-bromodibenzofuran. This intermediate is then subjected to further chemical modifications. The remaining bromine atom can be converted into a phosphonic ester group, and the formyl group serves as a precursor for the construction of the corrole ring. snnu.edu.cn This multi-step synthesis ultimately leads to the formation of a cobalt corrole with a phosphonic acid group positioned in proximity to the cobalt center. snnu.edu.cn
The rationale behind introducing phosphonic acid groups is to enhance the catalytic performance by modulating the secondary coordination sphere of the cobalt catalyst. These pendants can influence the local proton concentration and facilitate key steps in the catalytic cycle. snnu.edu.cn For instance, in the context of OER, the phosphonic acid group can act as an intramolecular base to assist in the crucial O-O bond formation step. Conversely, during HER, it can serve as a proton relay, increasing the effective local proton concentration. snnu.edu.cn
Research has shown that cobalt corroles functionalized with phosphonic acid groups, derived from this compound, exhibit improved catalytic activities for both oxygen and hydrogen evolution compared to their unfunctionalized counterparts. snnu.edu.cn This underscores the importance of the strategic placement of functional groups, a feat made possible by starting with selectively functionalized building blocks like this compound.
The following table summarizes the key intermediates and final products in the synthesis of a functionalized cobalt corrole starting from this compound.
| Compound Name | Chemical Formula | Role in Synthesis |
| This compound | C₁₂H₆Br₂O | Starting Material |
| 4-Formyl-6-bromodibenzofuran | C₁₃H₇BrO₂ | Intermediate |
| 5,15-bis-(pentafluorophenyl)-10-(4-dibenzofuran)corrole derivatives | Varies | Functionalized Catalyst |
Theoretical and Computational Chemistry of 4,6 Dibromodibenzofuran
Density Functional Theory (DFT) Studies on Molecular Conformation and Energetic Stability
Density Functional Theory (DFT) is a powerful computational method for investigating the molecular structure and stability of chemical compounds. For 4,6-dibromodibenzofuran, DFT calculations are crucial in determining its most stable three-dimensional arrangement, known as the lowest energy conformation.
Recent computational work on the derivatives of this compound has provided insights into its structural preferences. For instance, in the synthesis of the cyclic trimercyclo-4,6-dibenzofuranylene, which utilizes this compound as a monomer, DFT calculations were employed to predict the conformation of the resulting macrocycle. These calculations indicated that a flake-shaped C2 symmetric structure is the most stable conformer for the trimer. This suggests that the inherent geometry of the this compound unit plays a significant role in dictating the structure of larger molecular assemblies.
While specific conformational analysis of the this compound monomer is not extensively detailed in the available literature, it is understood that the dibenzofuran (B1670420) core is largely planar. The energetic stability of this planar conformation is influenced by the electronic repulsion and steric hindrance introduced by the bromine atoms at the 4 and 6 positions. DFT calculations would typically involve geometry optimization to find the minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles that characterize its most stable form.
Electronic Structure Analysis and Orbital Interactions in Functionalized Dibenzofurans
The electronic properties of this compound, such as the distribution of electrons and the nature of its molecular orbitals, are key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the energy gap between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Computational studies on related halogenated dibenzofurans can provide a framework for understanding these interactions. The analysis of the molecular orbitals would reveal how the bromine substituents alter the electron density distribution and the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.
Mechanistic and Kinetic Simulations of Formation and Reaction Pathways
Computational chemistry is instrumental in elucidating the complex reaction mechanisms that lead to the formation of polybrominated dibenzofurans (PBDFs), including this compound. These compounds are often formed as unintentional byproducts in thermal processes involving brominated flame retardants.
| Precursor/Intermediate | Reaction Type | Activation Enthalpy (kJ/mol) | Reference |
| Monobromobenzene (MBBz) and ortho-bromophenoxy (o-BPhxy) radical | O/o-C coupling to form pre-PBDE/pre-PBDF | 79.2 - 84.9 | |
| Monobromobenzene (MBBz) and ortho-bromophenoxy (o-BPhxy) radical | o-C(H or Br)/o-C(H or Br) coupling to form pre-PBDF | 97.2 - 180.2 |
This table presents calculated activation enthalpies for key steps in the formation of polybrominated dibenzofurans from related precursors.
The feasibility of a particular reaction pathway is determined by the activation energy barriers of its elementary steps. Computational methods, particularly DFT, are used to calculate these barriers, providing a quantitative measure of the reaction kinetics. For the formation of PBDFs, calculations have been performed for various steps, including cyclization and hydrogen abstraction reactions.
For example, in the photolysis of polybrominated diphenyl ethers (PBDEs), aryl radicals are generated, which can then undergo intramolecular cyclization to form PBDFs. The activation barriers for these cyclization reactions can be calculated and compared with those of competing reactions, such as hydrogen abstraction, to predict the product distribution under different conditions.
| Reaction | Reactant | Activation Barrier (kcal/mol) | Overall Reaction Energy | Reference |
| Oxidation of PBBs to PBDFs | Polybrominated biphenyls | Resides 8.2-10.0 kcal/mol below the entrance channel | Highly exothermic | |
| Formation of PBDFs from bromophenols | Bromophenols | ~40.0-60.0 kcal/mol (previous estimates) | - |
This table provides an overview of calculated energy barriers for key transformations in the formation of polybrominated dibenzofurans.
Predictive Modeling of Structure-Reactivity Relationships within Dibenzofuran Frameworks
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for assessing the properties and potential risks of chemicals like this compound without the need for extensive experimental testing. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property.
For polybrominated compounds, QSAR models have been developed to predict properties such as their endocrine-disrupting potential. These models typically use a variety of molecular descriptors that are calculated from the chemical structure, including electronic, steric, and hydrophobic parameters. The electronic properties derived from DFT calculations, such as HOMO and LUMO energies, can be important descriptors in these models.
The development of robust QSAR models for the reactivity of dibenzofuran frameworks would allow for the prediction of the formation potential and transformation pathways of various brominated congeners, including this compound. This would be particularly useful for environmental risk assessment and for understanding the fate of these compounds in the environment.
Chemical Compounds Mentioned
Environmental Formation Pathways and Academic Analytical Considerations of Brominated Dibenzofurans
Unintentional Formation in Thermal and Combustion Processes
Polybrominated dibenzofurans (PBDFs), including 4,6-Dibromodibenzofuran, are not produced intentionally but are formed as unintentional byproducts in various thermal and combustion processes. nih.govepa.gov The widespread use of brominated flame retardants (BFRs) in consumer products has led to their presence in waste streams, and their subsequent incineration or accidental fires can result in the formation and release of toxic PBDFs. researchgate.netflemingcollege.caresearchgate.net
The thermal decomposition of products containing BFRs is a significant source of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. nih.govwikipedia.org Polybrominated diphenyl ethers (PBDEs), a major class of BFRs, are direct precursors to PBDFs. researchgate.netwikipedia.org During combustion or pyrolysis, PBDEs can undergo a cyclization reaction to form PBDFs. nih.gov This transformation is facilitated by high temperatures, typically in the range of 700-850 °C, which promote the loss of a bromine atom from an ortho position (a carbon atom adjacent to the ether linkage), followed by the formation of a new ring structure, creating the dibenzofuran (B1670420) skeleton. nih.gov
The structure of the parent PBDE molecule influences the resulting PBDF congeners. For example, the disruption of the ether bond in lower-brominated PBDEs can lead to the formation of PBDD/Fs. aaqr.org Studies have shown that the pyrolysis of specific BFR formulations, such as FireMaster FF-1 (a polybrominated biphenyl (B1667301) mixture), can produce tetra- and pentabrominated dibenzofurans. nih.gov The formation of PBDFs from BFRs can occur through three primary pathways: precursor formation (conversion of BFRs), de novo synthesis (formation from smaller molecules on fly ash), and the release of pre-existing PBDF impurities within BFR mixtures. researchgate.netflemingcollege.ca
The table below summarizes findings on the formation of PBDFs from the thermal treatment of BFRs.
| Precursor | Process | Temperature | Products | Key Findings |
| Polybrominated Biphenyls (PBBs) | Pyrolysis | 380-400 °C | Tetrabromodibenzofurans, Pentabromodibenzofurans | Oxygen is involved in the formation mechanism. nih.gov |
| Monobromobenzene (as BFR surrogate) | Oxidation | 700-850 °C | Polybrominated Dibenzofurans (PBDFs) | PBDFs are observed in a narrow, high-temperature range. nih.gov |
| Polybrominated Diphenyl Ethers (PBDEs) | Thermal Stress / Pyrolysis | 250-500 °C | Polybrominated Dibenzofurans (PBDFs) | Simple elimination reactions can lead to PBDF formation, with lower brominated PBDEs being key precursors. researchgate.netresearchgate.netaaqr.org |
This table is interactive. Users can sort and filter the data.
The specific structure of precursor molecules, such as bromophenols, significantly influences the formation and isomeric distribution (selectivity) of PBDFs. Bromophenols are common intermediates in the decomposition of BFRs and can serve as building blocks for PBDF synthesis. nih.gov
Research on the high-temperature oxidation of a mixture of 2-bromophenol (B46759) and 2-chlorophenol (B165306) demonstrated the formation of several halogenated dibenzofurans, including this compound (4,6-DBDF). nih.gov In this study, the yield of 4,6-DBDF was higher under oxidative conditions compared to pyrolysis alone, though lower than when 2-bromophenol was oxidized by itself. nih.gov This indicates that the presence of other compounds and the specific reaction conditions (oxidation vs. pyrolysis) control the reaction pathways and product yields. The study identified a range of products, highlighting the complex reactions occurring, including the formation of mixed bromo-chloro dibenzofurans and various substituted phenols. nih.gov
The mechanism for PBDF formation from PBBs was previously thought to involve a high-energy process breaking the C-C bond to form bromophenols as intermediates. nih.gov However, more recent research suggests a more facile, highly exothermic reaction pathway where PBBs can convert directly to PBDFs without requiring the high-energy bond breakage, making this a dominant transformation pathway during the oxidation of PBBs. nih.gov
Metal oxides present in fly ash within municipal solid waste incineration (MSWI) flue gas can have significant catalytic effects on the formation of PBDD/Fs. nih.gov These metals can act as catalysts, promoting the bromination of aromatic compounds. nih.gov
Studies have systematically investigated the catalytic roles of iron(III) oxide (Fe₂O₃) and copper(II) oxide (CuO) in the formation of PBDD/Fs. nih.gov Iron-containing particles, in particular, have been shown to exhibit significantly higher activity than copper-based particles in promoting aromatic bromination, especially for the formation of highly brominated PBDD/Fs. nih.gov The addition of copper oxides to fly ash has been observed to increase the amounts of chlorinated benzenes, which are related precursors, while iron oxides had a slightly negative effect on their net formation under certain experimental conditions. nih.gov Metal oxides can act as oxygen carriers, enhancing the transfer of oxygen to the reaction site, which accelerates combustion and related formation reactions. mdpi.comresearchgate.net The catalytic activity of metal oxides facilitates efficient combustion at lower temperatures, which can influence the formation of pollutants. researchgate.net
| Metal Oxide | Effect on Halogenated Aromatic Formation | Key Findings |
| Iron(III) Oxide (Fe₂O₃) | Potent catalyst for bromination | Exhibits higher activity than copper for producing highly brominated PBDD/Fs. nih.gov |
| Copper(II) Oxide (CuO) | Catalyst for bromination/chlorination | Promotes the formation of halogenated aromatics, possibly via the Deacon reaction. nih.govnih.gov |
| Vanadium Oxides | Catalytic destruction | Can be used in catalysts for the oxidative destruction of chlorinated aromatic compounds. nih.gov |
| Cobalt & Chromium Oxides | Decreased net formation | Shown to decrease the formation of chlorinated benzenes in fly ash. nih.gov |
This table is interactive. Users can sort and filter the data.
Mechanistic Aspects of Environmental Bromination Reactions
The formation of this compound is governed by fundamental chemical principles that dictate how and where bromine atoms are added to the dibenzofuran molecule.
The dibenzofuran molecule has several positions where bromine atoms can attach. Mechanistic analyses have revealed that specific positions on the aromatic rings are highly susceptible to bromination substitution reactions. nih.gov For the dibenzofuran structure, the positions identified as being particularly reactive are 1, 4, 6, and 9, as well as positions 2, 3, 7, and 8. nih.gov The reactivity of these sites can be influenced by the type of metal catalyst present in the reaction environment. nih.gov This positional preference is a key factor in determining the specific isomers of PBDFs, such as this compound, that are formed during combustion processes.
Advanced Analytical Methodologies in Environmental and Mechanistic Studies
The study of this compound in environmental and mechanistic contexts necessitates the use of highly sensitive and specific analytical techniques. These methods are crucial for identifying the compound in complex matrices and for elucidating the chemical pathways that lead to its formation.
Application of High-Resolution Mass Spectrometry and Gas Chromatography in Formation Studies
High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) is a cornerstone for the analysis of halogenated aromatic compounds like this compound. This powerful combination allows for the separation of complex mixtures and the precise identification of individual congeners.
In formation studies, GC-HRMS is instrumental in identifying and quantifying the products of thermal degradation of polybrominated diphenyl ethers (PBDEs), which are known precursors to polybrominated dibenzofurans (PBDD/Fs). The high resolution of the mass spectrometer allows for the accurate determination of the elemental composition of ions, which is critical for distinguishing between different brominated compounds that may have similar nominal masses.
Key Research Findings from General PBDD/F Formation Studies:
| Precursor Compound Class | Formation Conditions | Analytical Technique | Key Findings Relevant to Dibromodibenzofurans |
| Polybrominated Diphenyl Ethers (PBDEs) | Thermal Stress (e.g., incineration, recycling processes) | GC-HRMS | Formation of a complex mixture of PBDD/F congeners. The specific isomer distribution is dependent on the precursor structure and reaction conditions. cdc.govdrawellanalytical.com |
| Brominated Phenols | Combustion | GC-MS | Can act as direct precursors to PBDD/Fs. The substitution pattern of the phenol (B47542) influences the resulting dibenzofuran isomers. |
The gas chromatographic separation is crucial for distinguishing between different isomers of dibromodibenzofuran. The retention time of a specific isomer, such as this compound, on a given GC column is a key identifier. However, the co-elution of different isomers can be a challenge, necessitating the use of high-efficiency capillary columns and optimized temperature programs.
High-resolution mass spectrometry provides unambiguous identification by measuring the exact mass of the molecular ion and its fragment ions. For this compound (C₁₂H₆Br₂O), the theoretical exact mass can be calculated and compared to the measured mass, providing a high degree of confidence in the identification.
Isotope-Labeling and Tracer Techniques for Elucidating Environmental Formation Pathways
Isotope-labeling and tracer techniques are powerful tools for tracking the transformation of chemical compounds in the environment and for elucidating their formation pathways. These methods involve the use of compounds enriched with stable or radioactive isotopes (e.g., ¹³C, ²H, ¹⁸O) as tracers.
In the context of this compound, isotope-labeling studies could be designed to follow the transformation of a specific brominated flame retardant precursor into various PBDD/F products. By labeling the precursor with a stable isotope like ¹³C, researchers can track the incorporation of the labeled atoms into the dibenzofuran structure using mass spectrometry. This provides direct evidence of the formation pathway.
While specific tracer studies for the environmental formation of this compound have not been identified in the reviewed literature, the principles of these techniques are well-established in environmental chemistry.
Hypothetical Application of Isotope-Labeling to Study this compound Formation:
A study could involve the synthesis of a ¹³C-labeled PBDE congener that is a suspected precursor to this compound. This labeled precursor could then be subjected to simulated environmental conditions, such as thermal degradation in the presence of a catalyst. The resulting products would be analyzed by GC-HRMS to identify any ¹³C-labeled this compound, thereby confirming the formation pathway.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Dibromodibenzofuran, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of dibenzofuran derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., FeBr₃) direct bromine substitution to specific positions.
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.
- Temperature control : Excess heat may lead to over-bromination or isomer formation (e.g., 2,8-dibromodibenzofuran) .
- Reaction time : Prolonged durations risk decomposition; monitoring via TLC/HPLC is advised.
- Purification : Column chromatography or recrystallization in toluene/nonanol mixtures ensures purity .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting at C4/C6).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (325.983 g/mol) and isotopic patterns for bromine .
- Melting Point Analysis : Compare observed values (232–233°C) to literature data to assess purity .
- HPLC : Quantify impurities using reverse-phase columns with UV detection (λ = 254 nm).
Q. What standard analytical methods are recommended for quantifying this compound in environmental samples?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar capillary columns (e.g., DB-5) and electron capture detection (ECD) for trace-level quantification.
- Sample Preparation : Liquid-liquid extraction (LLE) with toluene or solid-phase extraction (SPE) using C18 cartridges .
- Validation : Cross-check with isotopic dilution (e.g., ¹³C-labeled analogs) to address matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in bromination positional selectivity when synthesizing this compound compared to other isomers?
- Methodological Answer :
- Steric/Electronic Analysis : Computational modeling (DFT) identifies preferred bromination sites based on frontier molecular orbitals.
- Experimental Tuning : Adjust bromine stoichiometry and catalyst ratios to suppress competing pathways (e.g., 2,8-isomer formation) .
- Comparative Studies : Analyze byproducts via GC-MS and correlate with reaction conditions (e.g., solvent polarity, temperature gradients).
Q. What advanced techniques are employed to detect trace levels of this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Triple quadrupole systems with MRM (multiple reaction monitoring) enhance sensitivity (LOD < 1 ppb).
- Derivatization : Convert brominated analogs to volatile derivatives (e.g., silylation) for improved GC separation .
- Microextraction : Use dispersive liquid-liquid microextraction (DLLME) to isolate analytes from blood or tissue homogenates.
Q. What computational approaches predict the reactivity and environmental fate of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., photolysis, hydrolysis) in aquatic systems.
- QSAR Models : Correlate substituent effects (e.g., bromine electronegativity) with bioaccumulation potential .
- Environmental Persistence : Use EPI Suite™ to estimate half-life in soil/water and prioritize ecotoxicological testing .
Key Data from Evidence
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 325.983 g/mol | |
| Boiling Point | 396.0 ± 22.0 °C | |
| Melting Point | 232–233°C | |
| Environmental Analysis | GC-MS with isotopic dilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



